(R)-1-Aminopentan-2-ol

Beschreibung

BenchChem offers high-quality (R)-1-Aminopentan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Aminopentan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C5H13NO |

|---|---|

Molekulargewicht |

103.16 g/mol |

IUPAC-Name |

(2R)-1-aminopentan-2-ol |

InChI |

InChI=1S/C5H13NO/c1-2-3-5(7)4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |

InChI-Schlüssel |

ZRUPXAZUXDFLTG-RXMQYKEDSA-N |

Isomerische SMILES |

CCC[C@H](CN)O |

Kanonische SMILES |

CCCC(CN)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties and Applications of (R)-1-Aminopentan-2-ol

Introduction: The Significance of (R)-1-Aminopentan-2-ol in Modern Chemistry

(R)-1-Aminopentan-2-ol is a chiral amino alcohol, a class of organic compounds that serves as a fundamental structural backbone for a vast array of natural products and Active Pharmaceutical Ingredients (APIs).[1] These molecules possess both an amine and an alcohol functional group. The stereochemistry, or the specific three-dimensional arrangement of these groups, is frequently critical for the compound's biological activity.[1] This makes molecules like (R)-1-Aminopentan-2-ol highly valuable building blocks, or synthons, in the fields of medicinal chemistry and drug development.[1][2][3] The precise orientation of the amine and hydroxyl groups on the chiral center allows for specific interactions with biological targets such as enzymes and receptors, which is a cornerstone of modern pharmacology.[1] This guide offers a comprehensive examination of the chemical properties, synthesis, analysis, and applications of (R)-1-Aminopentan-2-ol for researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Properties

(R)-1-Aminopentan-2-ol, also known by its IUPAC name (2R)-1-aminopentan-2-ol, is a bifunctional molecule featuring a primary amine at the C1 position and a hydroxyl group at the C2 position of a pentane chain.[4] The carbon at the C2 position is a stereogenic center, giving the molecule its chirality. The "(R)" designation refers to the absolute configuration at this center, as determined by the Cahn-Ingold-Prelog priority rules.[5][6]

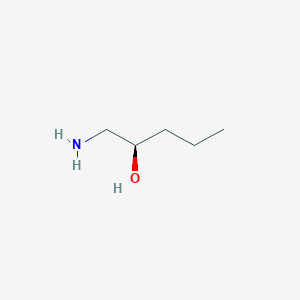

Caption: Chemical structure of (R)-1-Aminopentan-2-ol.

Data Presentation: Key Properties

The following table summarizes the essential computed and experimental data for (R)-1-Aminopentan-2-ol.

| Property | Value | Source |

| IUPAC Name | (2R)-1-aminopentan-2-ol | [4] |

| Molecular Formula | C₅H₁₃NO | [4][7] |

| Molecular Weight | 103.16 g/mol | [4][7] |

| CAS Number | 124368-76-9 | [4] |

| Canonical SMILES | CCCO | [4] |

| InChIKey | ZRUPXAZUXDFLTG-RXMQYKEDSA-N | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Topological Polar Surface Area | 46.3 Ų | [4] |

| XLogP3 | -0.1 | [4] |

Synthesis of Enantiomerically Pure (R)-1-Aminopentan-2-ol

The efficient, stereoselective synthesis of chiral amino alcohols is a paramount challenge in organic chemistry.[8] Traditional chemical methods often require extreme reaction conditions or stoichiometric reducing agents, which can lead to low stereoselectivity and the formation of side products.[2][3] Modern strategies focus on asymmetric synthesis to produce high-purity enantiomers.

Core Synthetic Strategies

-

Asymmetric Reductive Amination of α-Hydroxy Ketones: This is a highly effective method for producing chiral amino alcohols.[2][3] The strategy involves the reduction of an α-hydroxy ketone, in this case, 1-hydroxy-2-pentanone, in the presence of an ammonia source and a chiral catalyst or an engineered enzyme like amine dehydrogenase (AmDH).[2][3] The enzyme's active site directs the addition of the amine from a specific face of the intermediate imine, leading to a high enantiomeric excess of the desired (R) or (S) product.

-

Reduction of α-Amino Acids: A traditional and direct route involves starting from the "chiral pool" of readily available natural α-amino acids.[1] For a related structure, an amino acid like norvaline could be chemically reduced at its carboxylic acid moiety to yield the corresponding amino alcohol.[9] Reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al or Vitride) are effective for this transformation without requiring derivatization of the amino acid.[9]

-

Asymmetric Transfer Hydrogenation: This powerful technique can be used for the synthesis of chiral 1,2-amino alcohols from unprotected α-ketoamines using catalysts like ruthenium complexes.[8] This method is notable for its operational simplicity and high enantioselectivity.[8]

Experimental Protocol: Asymmetric Reductive Amination (Biocatalytic)

This protocol describes a generalized, lab-scale procedure for the synthesis of (R)-1-Aminopentan-2-ol using an engineered amine dehydrogenase. The causality behind this choice is the high stereoselectivity and mild reaction conditions offered by biocatalysis.[2][3]

Objective: To synthesize (R)-1-Aminopentan-2-ol from 1-hydroxy-2-pentanone with high enantiomeric excess.

Methodology:

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5).[2][3] The high concentration of the ammonia source drives the equilibrium towards product formation.

-

Add the substrate, 1-hydroxy-2-pentanone (1 equivalent).

-

Add the cofactor, NAD⁺ (e.g., 1 mM), and a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH).[2][3] This is a self-validating system; the reaction will not proceed efficiently without continuous regeneration of the active NADH cofactor.

-

-

Enzyme Addition:

-

Introduce the engineered (R)-selective amine dehydrogenase (AmDH) to the reaction mixture. The specific enzyme loading is determined by its activity.

-

-

Reaction Execution:

-

Workup:

-

Terminate the reaction by removing the enzyme, typically through centrifugation or filtration.

-

Extract the aqueous solution with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with brine.

-

-

Purification:

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure (R)-1-Aminopentan-2-ol.[1]

-

Caption: Generalized workflow for biocatalytic synthesis.

Spectroscopic Characterization and Chiral Analysis

Confirming the structure and, critically, the enantiomeric purity of (R)-1-Aminopentan-2-ol requires a suite of spectroscopic and analytical techniques.

Expected Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show distinct signals for the protons on the pentane backbone. The protons on the chiral carbon (C2) and the adjacent methylene group (C1) would appear as complex multiplets due to diastereotopic effects. The amine (NH₂) and hydroxyl (OH) protons would present as broad singlets, with chemical shifts dependent on solvent and concentration.[10]

-

¹³C NMR: The spectrum would display five unique signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be characteristic of a primary amine, a secondary alcohol, and an aliphatic chain.[10]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300-3400 cm⁻¹) and N-H stretches (around 3300-3500 cm⁻¹). A C-N stretch would be visible in the 1000-1200 cm⁻¹ region, and a C-O stretch would appear around 1050-1150 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) would reveal the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular weight of 103.16 g/mol .[7]

Protocol: Determination of Enantiomeric Excess (ee)

The measurement of enantiomeric excess is crucial to validate the success of an asymmetric synthesis.[11] Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.

Objective: To quantify the ratio of (R)- and (S)-1-Aminopentan-2-ol in a synthesized sample.

Methodology:

-

Derivatization (Optional but common):

-

Instrument Setup:

-

Equip an HPLC system with a chiral stationary phase (CSP) column (e.g., polysaccharide-based). The choice of column is critical and must be screened for its ability to resolve the specific enantiomers.

-

Set up a mobile phase, typically a mixture of hexane and isopropanol, and optimize the ratio for the best separation.

-

-

Analysis:

-

Inject a prepared sample of the amino alcohol onto the column.

-

Monitor the elution profile using a UV detector. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times.

-

-

Quantification:

-

Integrate the area under each of the two enantiomer peaks.

-

Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

-

Caption: Workflow for determining enantiomeric excess via HPLC.

Chemical Reactivity and Stability

The reactivity of (R)-1-Aminopentan-2-ol is governed by its two functional groups: the nucleophilic primary amine and the secondary alcohol.

-

Reactions of the Amine Group: The primary amine can undergo standard transformations such as N-acylation with acid chlorides or anhydrides, N-alkylation, and condensation with aldehydes or ketones to form imines.

-

Reactions of the Alcohol Group: The secondary hydroxyl group can be acylated to form esters, alkylated to form ethers, or oxidized using mild oxidizing agents (e.g., PCC) to yield the corresponding α-amino ketone, (R)-1-aminopentan-2-one.[12]

-

Stability and Incompatibilities: The compound is generally stable under standard conditions but is hygroscopic.[13] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13][14]

Applications in Drug Development and Research

Chiral amino alcohols are indispensable synthons in the pharmaceutical industry.[1][2][3] They are key structural motifs in a wide range of drugs, including beta-blockers, antivirals, and anticancer agents.[1] For example, the side-chain of the blockbuster anticancer drug Taxol contains a chiral amino alcohol moiety.[1] While specific, large-scale applications of (R)-1-Aminopentan-2-ol are not widely documented in public literature, its value lies in its potential as a chiral building block. Researchers can leverage its defined stereochemistry to construct more complex chiral molecules, potentially reducing the need for difficult chiral separations later in a synthetic route.[15] Its structure makes it a candidate for developing novel ligands, catalysts, or as a fragment in drug discovery campaigns targeting proteins where specific hydrogen bonding and stereochemical recognition are critical.

Safety and Handling

-

Hazard Classification (GHS):

-

Handling and Storage:

-

Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][16]

-

Avoid contact with skin, eyes, and clothing.[13] Do not breathe mist, vapors, or spray.[14]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[13][17] The material is hygroscopic and may be air-sensitive, so storage under an inert atmosphere is recommended.[13][17]

-

Conclusion

(R)-1-Aminopentan-2-ol represents a valuable and versatile chiral building block for chemical synthesis. Its defined stereochemistry and bifunctional nature provide a powerful tool for constructing complex molecular architectures with high stereochemical fidelity. A thorough understanding of its properties, synthetic routes, and analytical requirements is essential for leveraging its full potential in research and the development of next-generation pharmaceuticals. The continued development of efficient and highly selective synthetic methods, particularly biocatalytic approaches, will further enhance the accessibility and utility of this important synthon.

References

-

Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10975424, (R)-1-Aminopentan-2-ol. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95299, 1-Aminopentan-2-ol. Retrieved from [Link]

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(23), 8052–8059. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12551760, 1-Aminopentan-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Introduction to basic stereochemistry. Retrieved from [Link]

- Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

-

Chemistry LibreTexts. (2021). 5.3: Chirality and R/S Naming System. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 4. (R)-1-Aminopentan-2-ol | C5H13NO | CID 10975424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-Aminopentan-2-ol | C5H13NO | CID 95299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 12. 1-Aminopentan-2-one | C5H11NO | CID 12551760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]

- 16. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Profile of (R)-1-Aminopentan-2-ol: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the chiral amino alcohol, (R)-1-Aminopentan-2-ol. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The guide emphasizes the principles behind spectral interpretation and outlines robust experimental protocols to ensure data integrity and reproducibility.

While a complete, verified set of spectroscopic data for the pure (R)-enantiomer is not publicly available, this guide synthesizes data for the general 1-aminopentan-2-ol structure with established principles of stereoisomerism and spectroscopy. This approach provides a predictive and educational framework for the analysis of this and related chiral molecules.

Molecular Structure and its Spectroscopic Implications

(R)-1-Aminopentan-2-ol possesses a chiral center at the C2 carbon, which is bonded to a hydroxyl group. This chirality is a critical determinant of its biological activity and, consequently, its spectroscopic behavior. The presence of both an amine and a hydroxyl group introduces characteristic features in its IR and NMR spectra, while its overall structure dictates the fragmentation patterns observed in mass spectrometry.

Caption: Molecular structure of (R)-1-Aminopentan-2-ol with the chiral center at C2 indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a chiral molecule like (R)-1-Aminopentan-2-ol, NMR is not only pivotal for confirming the carbon skeleton and functional groups but also for providing insights into the stereochemical environment.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of (R)-1-Aminopentan-2-ol is expected to exhibit distinct signals for each proton environment. The presence of the chiral center at C2 renders the two protons on C1 (the aminomethyl group) diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals with different coupling constants to the proton on C2.[1]

Table 1: Predicted ¹H NMR Data for (R)-1-Aminopentan-2-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H5 (-CH₃) | ~0.9 | Triplet (t) | ~7.0 |

| H4 (-CH₂) | ~1.3-1.5 | Multiplet (m) | - |

| H3 (-CH₂) | ~1.3-1.5 | Multiplet (m) | - |

| H1a, H1b (-CH₂NH₂) | ~2.5-2.8 | Multiplet (m) | - |

| H2 (-CHOH) | ~3.5-3.8 | Multiplet (m) | - |

| -NH₂ | Variable (Broad singlet) | Broad s | - |

| -OH | Variable (Broad singlet) | Broad s | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and concentration.[2]

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For (R)-1-Aminopentan-2-ol, five distinct signals are expected, corresponding to the five carbon atoms in the pentane chain.

Table 2: Predicted ¹³C NMR Data for (R)-1-Aminopentan-2-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (-CH₃) | ~14 |

| C4 (-CH₂) | ~19 |

| C3 (-CH₂) | ~36 |

| C1 (-CH₂NH₂) | ~48 |

| C2 (-CHOH) | ~72 |

Note: Predicted values are based on typical chemical shift ranges for alkanes, amines, and alcohols.[3][4][5]

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of (R)-1-Aminopentan-2-ol.

Materials:

-

(R)-1-Aminopentan-2-ol sample

-

Deuterated solvent (e.g., CDCl₃ or D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-1-Aminopentan-2-ol in ~0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of (R)-1-Aminopentan-2-ol is expected to be dominated by absorptions from the O-H and N-H stretching vibrations.

Table 3: Predicted IR Absorption Bands for (R)-1-Aminopentan-2-ol

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200-3600 | O-H stretch (alcohol) | Strong, Broad |

| 3100-3500 | N-H stretch (primary amine) | Medium, Broad (may show two peaks) |

| 2850-2960 | C-H stretch (alkane) | Strong |

| 1590-1650 | N-H bend (primary amine) | Medium |

| 1050-1150 | C-O stretch (secondary alcohol) | Strong |

Note: The broadness of the O-H and N-H bands is due to hydrogen bonding.[6][7]

Experimental Protocol for IR Spectroscopy

Objective: To obtain the infrared spectrum of (R)-1-Aminopentan-2-ol.

Materials:

-

(R)-1-Aminopentan-2-ol sample

-

FTIR spectrometer with a suitable sampling accessory (e.g., ATR or salt plates)

-

Solvent for cleaning (if necessary)

Procedure:

-

Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

-

Sample Application:

-

For ATR: Place a small drop of the liquid sample directly onto the ATR crystal.

-

For Salt Plates: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

-

Spectrum Acquisition: Place the sample holder in the spectrometer and acquire the sample spectrum.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular formula of 1-aminopentan-2-ol is C₅H₁₃NO, giving it a molecular weight of approximately 103.16 g/mol .[8] In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 103 would be expected. However, for primary amines, this peak can be weak or absent.

The fragmentation of amino alcohols is typically driven by cleavage alpha to the nitrogen and oxygen atoms.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-Aminopentan-2-ol

| m/z | Proposed Fragment | Fragmentation Pathway |

| 103 | [C₅H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 86 | [C₅H₁₂N]⁺ | Loss of OH radical |

| 73 | [C₄H₉O]⁺ | Loss of CH₂NH₂ radical |

| 58 | [C₃H₈N]⁺ | Cleavage of the C2-C3 bond |

| 44 | [C₂H₆N]⁺ | Cleavage of the C2-C3 bond |

| 30 | [CH₄N]⁺ | Alpha-cleavage at the amine |

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.[9][10][11]

Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of (R)-1-Aminopentan-2-ol.

Materials:

-

(R)-1-Aminopentan-2-ol sample

-

A suitable solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., GC-MS or LC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Introduction into the Mass Spectrometer:

-

GC-MS: Inject the sample into the gas chromatograph, which separates the compound before it enters the mass spectrometer.

-

Direct Infusion: Introduce the sample solution directly into the ion source of the mass spectrometer.

-

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of (R)-1-Aminopentan-2-ol is essential for its identification, purity assessment, and structural verification in various scientific applications. This guide provides a detailed, albeit predictive, overview of the key features expected in its ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided protocols offer a standardized approach to obtaining high-quality data. Researchers are encouraged to use this guide as a foundational resource, while also seeking to obtain and publish definitive experimental data for this specific enantiomer to contribute to the broader scientific knowledge base.

References

-

PubChem. 1-Aminopentan-2-ol. National Center for Biotechnology Information. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

University of Calgary. 13C NMR. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Blümich, B., & Callaghan, P. T. (2001). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]

-

University of California, Los Angeles. 13C-NMR. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

ResearchGate. 1 H-NMR spectral data: the chemical shift values (δH, ppm)... [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

-

PubChem. 1-Aminopentan-2-one. National Center for Biotechnology Information. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

NIST. Pentanol, 5-amino-. National Institute of Standards and Technology. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. 13 C-NMR Shift Assignments for the Compounds 1, 2, and 3. [Link]

-

Digital Commons @ University of South Florida. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubChem. 5-Aminopentan-1-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. 13 C{ 1 H} NMR Data a. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

SpectraBase. (2R,3R)-3-aminopentan-2-ol. [Link]

-

ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

-

PubChem. CID 158733068. National Center for Biotechnology Information. [Link]

-

NIST. 1-Pentanamine. National Institute of Standards and Technology. [Link]

-

Chegg. Solved Below is an IR spectrum of the organic molecule. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. treenablythe.weebly.com [treenablythe.weebly.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pentanol, 5-amino- [webbook.nist.gov]

- 7. 1-Pentanamine [webbook.nist.gov]

- 8. 1-Aminopentan-2-ol | C5H13NO | CID 95299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

(R)-1-Aminopentan-2-ol CAS number and identifiers

An In-Depth Technical Guide to (R)-1-Aminopentan-2-ol: Identifiers, Properties, and Applications

Introduction

(R)-1-Aminopentan-2-ol is a chiral amino alcohol that holds significance as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the available technical data for 1-aminopentan-2-ol, with a specific focus on its identifiers, physicochemical properties, and its relevance in research and drug development.

While the focus of this guide is the (R)-enantiomer, it is important to note that much of the publicly available data pertains to the racemic mixture, 1-aminopentan-2-ol. The primary identifier for the racemate is CAS Number 5343-35-1 [1][2]. Specific stereoisomer information is often less commonly reported in large chemical databases. For enantiomer-specific synthesis and applications, researchers typically rely on chiral resolution of the racemate or asymmetric synthesis routes.

Chemical Identifiers and Molecular Structure

A clear and unambiguous identification of a chemical compound is fundamental for scientific communication and procurement. The following table summarizes the key identifiers for 1-aminopentan-2-ol.

| Identifier | Value | Source |

| IUPAC Name | 1-aminopentan-2-ol | PubChem[1] |

| CAS Number | 5343-35-1 (for racemic mixture) | ChemicalBook[2], PubChem[1] |

| Molecular Formula | C5H13NO | PubChem[1] |

| Molecular Weight | 103.16 g/mol | PubChem[1] |

| Canonical SMILES | CCCC(CN)O | PubChem[1] |

| InChI | InChI=1S/C5H13NO/c1-2-3-5(7)4-6/h5,7H,2-4,6H2,1H3 | PubChem[1] |

| InChIKey | ZRUPXAZUXDFLTG-UHFFFAOYSA-N | PubChem[1] |

The structural representation of 1-aminopentan-2-ol is crucial for understanding its reactivity and interactions.

Caption: 2D structure of 1-Aminopentan-2-ol.

Physicochemical Properties

The physical and chemical properties of 1-aminopentan-2-ol dictate its behavior in various chemical processes and its suitability for specific applications.

| Property | Value | Source |

| Molecular Weight | 103.16 g/mol | PubChem[1] |

| XLogP3-AA | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 103.099714038 Da | PubChem[1] |

| Monoisotopic Mass | 103.099714038 Da | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

Synthesis and Reactivity

The synthesis of enantiomerically pure amino alcohols such as (R)-1-aminopentan-2-ol is a key challenge in medicinal chemistry. Common strategies include:

-

Chiral Resolution: Separation of a racemic mixture of 1-aminopentan-2-ol using a chiral resolving agent to isolate the desired (R)-enantiomer.

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to stereoselectively synthesize the (R)-isomer from achiral starting materials. A plausible route could involve the asymmetric reduction of an amino ketone precursor.

The reactivity of 1-aminopentan-2-ol is characterized by the presence of the nucleophilic amine and the versatile alcohol functional group. These groups can undergo a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

Sources

Commercial availability of (R)-1-Aminopentan-2-ol

The Commercial Availability & Technical Synthesis Guide: (R)-1-Aminopentan-2-ol

Executive Summary

(R)-1-Aminopentan-2-ol (CAS: 124368-76-9 ) is a high-value chiral amino alcohol distinct from its more common regioisomer, L-Norvalinol ((S)-2-aminopentan-1-ol). While Norvalinol is a commodity chemical derived from the amino acid pool, (R)-1-aminopentan-2-ol is a specialty chiral building block typically accessed via asymmetric catalysis or kinetic resolution of terminal epoxides.

Current market analysis indicates that this compound is not a stock commodity in major Western catalogs (e.g., Sigma-Aldrich, crystalline stock). It is primarily available through Custom Synthesis or Make-on-Demand orders from specialized chiral vendors. This guide provides the technical roadmap for procuring or synthesizing this molecule to pharmaceutical standards.

Technical Profile & Identification

Ambiguity in nomenclature is the primary cause of procurement errors for this target. Ensure all requisitions match the specific structural parameters below.

| Parameter | Specification | Notes |

| IUPAC Name | (2R)-1-Aminopentan-2-ol | Do not confuse with: (S)-2-Aminopentan-1-ol (Norvalinol) |

| CAS Number | 124368-76-9 | The racemic CAS is 5343-35-1. |

| Structure | Amine is primary (terminal); Alcohol is secondary (chiral). | |

| Molecular Weight | 103.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | Hygroscopic; absorbs |

| Chiral Center | C2 (R-configuration) | Derived from (R)-1,2-epoxypentane. |

Commercial Landscape: Make vs. Buy

Due to the scarcity of off-the-shelf inventory, researchers face a "Make vs. Buy" decision.

Option A: Commercial Procurement

-

Availability Status: Low (Lead time: 4–8 weeks).

-

Primary Vendors: Specialized chiral block suppliers (e.g., Enamine, AA Blocks, Amatek Scientific).

-

Cost Estimation: High (~

1,000 per gram for high ee%). -

Procurement Strategy: Request a quote for CAS 124368-76-9 specifically. Explicitly request a Certificate of Analysis (CoA) showing Chiral GC data to prove enantiomeric excess (ee) >98%.

Option B: In-House Synthesis (Recommended)

For requirements exceeding 10 grams, in-house synthesis via Hydrolytic Kinetic Resolution (HKR) is the most cost-effective and reliable route. It utilizes inexpensive racemic starting materials and robust catalysis.[1][2]

Synthesis Protocol: The Jacobsen HKR Route

This protocol describes the synthesis of (R)-1-aminopentan-2-ol starting from racemic 1,2-epoxypentane. This route ensures high enantiomeric purity (>99% ee) via the Jacobsen Hydrolytic Kinetic Resolution (HKR).[1]

Mechanism of Action

The synthesis relies on two key steps:

-

Kinetic Resolution: Selective hydrolysis of the (S)-epoxide by a Co(III)-salen catalyst, leaving the desired (R)-epoxide intact.

-

Regioselective Ring Opening: Nucleophilic attack by ammonia at the less hindered terminal carbon (C1) of the (R)-epoxide.

Figure 1: The Jacobsen HKR workflow for isolating the (R)-enantiomer.

Step-by-Step Experimental Protocol

Phase 1: Catalyst Activation

-

Materials: (S,S)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Sigma-Aldrich).

-

Procedure: Dissolve the Co(II) complex in toluene. Add acetic acid (2 eq.) and stir in open air for 1 hour to oxidize Co(II) to the active Co(III)-OAc species. Remove solvent in vacuo to obtain the brown solid catalyst.

Phase 2: Hydrolytic Kinetic Resolution (HKR)

-

Setup: Charge a flask with racemic 1,2-epoxypentane (1.0 eq) and the active (S,S)-Co-catalyst (0.5 mol%).

-

Reaction: Cool to 0°C. Slowly add water (0.55 eq) dropwise.

-

Note: The reaction is exothermic. Control temperature to prevent non-selective hydrolysis.

-

-

Aging: Allow to warm to room temperature and stir for 12–18 hours.

-

Purification: Distill the mixture at reduced pressure.

-

Fraction 1: (R)-1,2-epoxypentane (Lower boiling point).

-

Residue: (S)-pentane-1,2-diol and catalyst.

-

Validation: Check optical rotation or Chiral GC of the distillate.

-

Phase 3: Aminolysis (Ring Opening)

-

Reactants: Purified (R)-1,2-epoxypentane and 7N Ammonia in Methanol (excess, 10 eq).

-

Conditions: Seal in a pressure tube or autoclave. Heat to 40–50°C for 6 hours.

-

Chemistry: The excess ammonia suppresses the formation of secondary amine dimers (bis-alkylation).

-

-

Workup: Concentrate the mixture in vacuo to remove methanol and excess ammonia.

-

Final Purification: Distillation under high vacuum or column chromatography (DCM/MeOH/NH4OH) yields (R)-1-aminopentan-2-ol.

Quality Control & Validation

Trustworthiness in chiral synthesis requires rigorous validation.

| Analytical Method | Purpose | Acceptance Criteria |

| 1H NMR (CDCl3) | Structure Verification | Signals at δ 3.5 (m, 1H, CH-O), 2.8-2.6 (m, 2H, CH2-N). |

| Chiral GC / HPLC | Enantiomeric Excess | > 98% ee.[1] (Compare against racemic standard). |

| Specific Rotation | Absolute Configuration |

Safety & Handling (GHS Standards)

(R)-1-Aminopentan-2-ol is a hazardous substance.[3][4] Protocols must adhere to the following safety standards:

-

GHS Classification:

-

Storage: Store under inert gas (Argon/Nitrogen). The amine group reacts with atmospheric

to form carbamates. -

PPE: Chemical-resistant gloves (Nitrile/Neoprene), face shield, and fume hood operation are mandatory.

References

-

Jacobsen, E. N. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society.[1][5][6][7]

-

PubChem. (2024).[8] "(R)-1-Aminopentan-2-ol Compound Summary (CID 10975424)."[8] National Library of Medicine.

-

Sigma-Aldrich. (2024).[9] "Jacobsen's Catalyst and HKR Technology Technical Bulletin." Merck KGaA.[10]

-

ChemSRC. (2024). "CAS 124368-76-9 Entry and Supplier Aggregation." ChemSRC Database.

Sources

- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Aminopentan-2-ol | C5H13NO | CID 95299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. (R)-1-Aminopentan-2-ol | C5H13NO | CID 10975424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alkalisci.com [alkalisci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-1-Aminopentan-2-ol as a Chiral Auxiliary Precursor

Abstract

This technical guide provides a comprehensive overview of the application of (R)-1-aminopentan-2-ol as a precursor for a chiral auxiliary in asymmetric synthesis. While direct literature precedents for this specific amino alcohol are limited, this document leverages well-established principles and protocols from structurally analogous, widely-used chiral auxiliaries, such as those derived from L-valinol. By forming the corresponding (4R)-4-propyloxazolidin-2-one, researchers can achieve high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide offers detailed protocols for the synthesis of the chiral auxiliary, its acylation, and its application in diastereoselective alkylation and aldol reactions, as well as methods for the subsequent cleavage of the auxiliary to yield enantiomerically enriched products.

Introduction: The Logic of Chiral Auxiliaries

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals, where the stereochemistry of a molecule is intrinsically linked to its biological activity.[1] Chiral auxiliaries are a powerful and reliable tool for achieving high levels of enantioselectivity.[2] The core principle involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. This chiral appendage then directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a predictable configuration. Finally, the auxiliary is cleaved and can often be recovered for reuse.

(R)-1-aminopentan-2-ol is a readily available and relatively inexpensive chiral building block. Its structure is analogous to other 1,2-amino alcohols that have proven highly effective as precursors to chiral auxiliaries, most notably in the form of Evans' oxazolidinones.[3] The presence of the propyl group at the stereogenic center of the derived oxazolidinone, (4R)-4-propyloxazolidin-2-one, provides the necessary steric hindrance to effectively shield one face of a reactive enolate, thereby directing the approach of an electrophile.

This guide will provide detailed, field-tested protocols adapted from well-documented procedures for analogous systems. The underlying principles of stereochemical induction are directly transferable, and the provided methodologies are expected to yield high levels of diastereoselectivity with the (R)-1-aminopentan-2-ol derived auxiliary.

Synthesis of the Chiral Auxiliary: (4R)-4-Propyloxazolidin-2-one

The first crucial step is the conversion of the commercially available amino alcohol into the corresponding oxazolidinone. This is typically achieved by reaction with a carbonylating agent, such as diethyl carbonate or phosgene (or a phosgene equivalent like triphosgene or carbonyldiimidazole for improved safety).

Protocol 1: Synthesis of (4R)-4-Propyloxazolidin-2-one

This protocol is adapted from the synthesis of analogous oxazolidinones.

Materials:

-

(R)-1-Aminopentan-2-ol

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add (R)-1-aminopentan-2-ol (1.0 equiv), diethyl carbonate (2.0 equiv), and a catalytic amount of anhydrous potassium carbonate (0.1 equiv).

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux. The reaction progress can be monitored by the evolution of ethanol.

-

Continue refluxing for 12-24 hours, or until the starting amino alcohol is consumed (as determined by TLC analysis).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess diethyl carbonate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield (4R)-4-propyloxazolidin-2-one as a crystalline solid.

Asymmetric Alkylation: Synthesis of Enantiomerically Enriched Carboxylic Acid Derivatives

One of the most powerful applications of oxazolidinone auxiliaries is in the diastereoselective alkylation of enolates.[4] The substrate is first N-acylated, then deprotonated with a strong base to form a rigid, chelated Z-enolate. The bulky propyl group at the C4 position of the oxazolidinone effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less hindered face.

Protocol 2: N-Acylation of (4R)-4-Propyloxazolidin-2-one

Materials:

-

(4R)-4-Propyloxazolidin-2-one

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propanoyl chloride)

-

Argon or nitrogen atmosphere setup

Procedure:

-

Dissolve (4R)-4-propyloxazolidin-2-one (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equiv) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add the acyl chloride (1.1 equiv) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Diastereoselective Alkylation

Materials:

-

N-Acyl-(4R)-4-propyloxazolidin-2-one

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

-

Alkylating agent (e.g., benzyl bromide)

-

Argon or nitrogen atmosphere setup

Procedure:

-

Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add NaHMDS (1.1 equiv) and stir for 30-60 minutes at -78 °C to form the Z-enolate.

-

Add the alkylating agent (1.2 equiv) and continue stirring at -78 °C. The reaction time will vary depending on the reactivity of the electrophile (typically 2-6 hours).

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

-

Purify the major diastereomer by flash column chromatography.

Asymmetric Aldol Reactions: Stereocontrolled Synthesis of β-Hydroxy Carbonyl Compounds

The aldol reaction is a fundamental C-C bond-forming reaction. When mediated by a chiral oxazolidinone auxiliary, it allows for the synthesis of syn- or anti-aldol products with high diastereoselectivity.[5][6][7] The formation of a boron enolate is a common strategy to ensure a Zimmerman-Traxler-type transition state, which provides excellent stereocontrol.

TS [label=< Zimmerman-Traxler Transition State Chelated Boron EnolateAldehyde Approach

The propyl group on the oxazolidinone directs the aldehyde to approach from the less sterically hindered face, leading to the observed syn-stereochemistry.

>]; } Stereochemical model for the aldol reaction.Protocol 4: Boron-Mediated Asymmetric Aldol Reaction

This protocol is based on the well-established Evans' asymmetric aldol reaction.

Materials:

-

N-Acyl-(4R)-4-propyloxazolidin-2-one (e.g., N-acetyl)

-

Anhydrous dichloromethane (DCM)

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Aldehyde (R'CHO)

-

Argon or nitrogen atmosphere setup

Procedure:

-

Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of Et₃N or DIPEA (1.2 equiv).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

-

Re-cool the solution to -78 °C.

-

Add the aldehyde (1.5 equiv), either neat or as a solution in DCM.

-

Stir at -78 °C for 2-3 hours, then warm to 0 °C and stir for another hour.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

-

Extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Determine the diastereoselectivity of the crude product and purify by flash column chromatography.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically pure product. The choice of cleavage method depends on the desired functional group.[3][8]

Protocol 5: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

-

N-Alkylated or aldol adduct

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

Procedure:

-

Dissolve the substrate (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous H₂O₂ (4.0 equiv), followed by an aqueous solution of LiOH (2.0 equiv).

-

Stir the mixture at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Acidify the mixture with HCl (1N) to protonate the carboxylic acid.

-

Extract the product with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.

-

Purify the carboxylic acid by standard methods.

Protocol 6: Reductive Cleavage to an Alcohol

Materials:

-

N-Alkylated or aldol adduct

-

Anhydrous diethyl ether or THF

-

Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)

Procedure:

-

Dissolve the substrate (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the hydride reducing agent (e.g., LiBH₄, 2.0 equiv) portion-wise.

-

Stir at 0 °C for 1-3 hours, then allow to warm to room temperature.

-

Carefully quench the reaction by the slow addition of water, followed by 1N NaOH and then more water (Fieser workup for LiAlH₄).

-

Filter the resulting salts and extract the filtrate with an organic solvent.

-

The product alcohol and the recovered auxiliary can be separated by column chromatography.

Data Summary (Expected Results)

The following table provides expected outcomes based on analogous systems. Actual results with the (4R)-4-propyloxazolidin-2-one auxiliary may vary and should be optimized.

| Reaction Type | Substrate Example | Electrophile | Expected Major Product | Typical Diastereomeric Ratio (d.r.) |

| Alkylation | N-Propanoyl-(4R)-4-propyloxazolidin-2-one | Benzyl bromide | (R)-2-Methyl-3-phenylpropanoic acid derivative | >95:5 |

| Aldol Reaction | N-Acetyl-(4R)-4-propyloxazolidin-2-one | Isobutyraldehyde | syn-β-Hydroxy amide | >98:2 |

Conclusion

While (R)-1-aminopentan-2-ol is not as extensively documented as other chiral auxiliary precursors, its structural similarity to well-established amino alcohols suggests its high potential in asymmetric synthesis. The derived (4R)-4-propyloxazolidin-2-one is expected to be a highly effective chiral auxiliary for directing stereoselective alkylation and aldol reactions. The protocols detailed in this guide, adapted from robust and reliable literature precedents for analogous systems, provide a strong foundation for researchers to explore the utility of this chiral building block in the synthesis of complex, enantiomerically pure molecules. As with any new system, optimization of reaction conditions will be key to achieving maximal yields and stereoselectivities.

References

- Green, R., Peed, J., Taylor, J. E., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.

- Anonymous. (2012, January 3). The asymmetric aldol reaction. OpenBU.

- Anonymous. (2019, June 16). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare.

- Anonymous. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH.

- Anonymous. (2019, June 16). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare.

- Green, R., Peed, J., Taylor, J. E., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.

- Anonymous. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.

- Anonymous. (n.d.). Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary. Benchchem.

- Anonymous. (n.d.).

- Anonymous. (n.d.). Asymmetric aldol reaction and its probable mechanism.

- Anonymous. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal....

- Anonymous. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.

- Anonymous. (n.d.). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.

- Burgart, Y. V., Makhaeva, G. F., Krasnykh, O. P., et al. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.

- Anonymous. (n.d.). (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | C6H11NO2 | CID 7157133. PubChem.

- Anonymous. (n.d.). Asymmetric Synthesis: Partial and Absolute. Pharmaguideline.

- Anonymous. (n.d.).

- Anonymous. (n.d.). Asymmetric Synthesis Continues to Advance. Pharmaceutical Technology.

- Anonymous. (2025, August 9). Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene].

- Anonymous. (n.d.). (S)-(-)-4-Isopropyl-2-oxazolidinone 99 17016-83-0. Sigma-Aldrich.

- Anonymous. (2005, May 13). Stereoselective addition of the titanium enolate of N-acetyl (4S)-isopropyl-1,3-thiazolidine-2-thione to five-membered N-acyl iminium ions. PubMed.

Sources

- 1. Asymmetric Synthesis: Partial and Absolute | Pharmaguideline [pharmaguideline.com]

- 2. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [open.bu.edu]

- 6. DSpace [research-repository.griffith.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Stereocontrol Strategies in the Reduction of 1-Aminopentan-2-one Derivatives

Topic: Protocol for diastereoselective reduction of 1-aminopentan-2-one Content Type: Application Note & Detailed Protocol Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Scope

The reduction of 1-aminopentan-2-one (CAS: 41172-98-9, as HCl salt) to 1-aminopentan-2-ol is a pivotal transformation in the synthesis of norephedrine analogues, protease inhibitors, and chiral ligands.

Critical Chemical Context: Strictly speaking, 1-aminopentan-2-one is an achiral molecule. Direct reduction generates a single chiral center, creating a pair of enantiomers, not diastereomers. Therefore, "diastereoselective reduction" is chemically relevant only under two specific conditions:

-

Substrate Control: The amine is protected with a chiral auxiliary (e.g.,

-methylbenzylamine), converting the transition state into a diastereomeric process. -

Catalyst Control: The use of a chiral catalyst (e.g., Noyori Ru-complexes) creates diastereomeric transition states with the achiral substrate.

This guide details the Chiral Auxiliary Protocol (Substrate Control) , as it provides the most robust mechanistic demonstration of diastereoselectivity (Chelation vs. Felkin-Anh control) requested by the topic. A secondary protocol for Asymmetric Transfer Hydrogenation (ATH) is provided for industrial scalability.

Mechanistic Theory: The Stereocontrol Bifurcation

The stereochemical outcome is dictated by the protecting group (PG) on the nitrogen and the choice of reducing agent. The reaction proceeds via two competing transition states:

-

Chelation Control (Cram-Chelate): Requires a coordinating PG (e.g., Benzyl, Alkyl) and a metal capable of bridging the carbonyl oxygen and the amine nitrogen (e.g.,

, -

Felkin-Anh Control: Occurs with non-chelating PGs (e.g., Boc, Tosyl) or bulky reducing agents. The nucleophile attacks anti-periplanar to the electronegative nitrogen group.

Pathway Visualization

Figure 1: Decision matrix for selecting reaction conditions to target specific diastereomers.

Protocol A: Diastereoselective Reduction via Chiral Auxiliary

Objective: Synthesis of enantiomerically enriched 1-aminopentan-2-ol using

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Substrate | Precursor | 1.0 | |

| Reductant | 1.5 | 0.1M in Ether. Must be prepared fresh. Promotes Chelation. | |

| Alt. Reductant | 1.5 | Luche conditions (Chelation). | |

| L-Selectride | Reductant | 1.2 | For Anti-Selectivity (Felkin-Anh). |

| Dry Ether/THF | Solvent | - | Anhydrous, degassed. |

Step-by-Step Methodology

Phase 1: Preparation of Zinc Borohydride (0.15 M)

Note:

-

Suspend anhydrous

(10 g) in dry diethyl ether (100 mL) under Argon. -

Add

(11 g) and stir vigorously at ambient temperature for 24 hours. -

Allow solids to settle. Decant the clear supernatant (approx 0.15 M

) via cannula into a storage flask.-

QC Check: Titrate a 1 mL aliquot by hydrolyzing with 2N

and measuring evolved

-

Phase 2: Chelation-Controlled Reduction (Syn-Selective)

-

Setup: Flame-dry a 250 mL 3-neck flask. Equip with internal thermometer and Argon line.

-

Dissolution: Dissolve

-[(R)-1-phenylethyl]-1-aminopentan-2-one (5.0 mmol) in dry diethyl ether (50 mL). -

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Critical: Low temperature is essential to maximize the population of the chelated conformer.

-

-

Addition: Add the

solution (50 mL, ~7.5 mmol) dropwise over 30 minutes. Maintain internal temp < -70°C. -

Reaction: Stir at -78°C for 4 hours. Monitor by TLC (SiO2, 5% MeOH/DCM).

-

Quench: Carefully add saturated aqueous

(20 mL) at -78°C. Allow to warm to RT. -

Workup: Dilute with water, extract with Ether (3x). Wash combined organics with brine, dry over

, and concentrate.

Phase 3: Analysis & Deprotection

-

Diastereomeric Ratio (dr): Analyze crude by

-NMR. The methyl doublet of the auxiliary and the C2-carbinol proton will show distinct shifts for syn vs anti isomers.-

Target: >95:5 dr (Syn:Anti).

-

-

Cleavage: Hydrogenolysis (

, Pd/C, MeOH) removes the chiral auxiliary, yielding the free amino alcohol.

Protocol B: Enantioselective Transfer Hydrogenation (Industrial Standard)

Objective: Direct reduction of the achiral salt 1-aminopentan-2-one HCl to (S)-1-aminopentan-2-ol using Noyori’s catalyst.

Workflow Diagram

Figure 2: Workflow for Asymmetric Transfer Hydrogenation (ATH).

Methodology

-

Catalyst Prep: Charge a reactor with

(0.005 equiv) and -

Substrate Addition: Add 1-aminopentan-2-one HCl (1.0 equiv) and

(1.0 equiv) to the catalyst solution.-

Note: The base neutralizes the HCl salt and activates the Ruthenium cycle.

-

-

Hydrogen Transfer: Stir at 25°C. The solvent (

) acts as the hydrogen source. -

Completion: Monitor ketone consumption by HPLC.

-

Purification: Evaporate

. Dissolve residue in 1N HCl. Wash with DCM (removes catalyst ligands). Basify aqueous layer to pH 12 and extract product with DCM.

Data & Troubleshooting

Comparison of Stereocontrol Methods

| Parameter | Protocol A (Chelation) | Protocol B (Noyori ATH) |

| Selectivity Type | Diastereoselective (Substrate) | Enantioselective (Catalyst) |

| Reagent Cost | Low ( | High (Ru-Catalyst) |

| Scalability | Moderate (Cryogenic -78°C) | High (Room Temp) |

| Typical dr / ee | 90:10 to 98:2 (dr) | 95% to >99% (ee) |

| Main impurity | Anti-isomer | Unreacted Ketone |

Troubleshooting Guide

-

Low Diastereoselectivity (Protocol A):

-

Low Conversion (Protocol B):

-

Cause: Catalyst poisoning by free amine or HCl.

-

Fix: Ensure exact stoichiometry of Base (

). The reaction requires a basic environment to keep the amine unprotonated and the Ru-hydride active.

-

References

-

Reetz, M. T. (1984). "Chelation or Non-Chelation Control in Addition Reactions of Chiral

- and -

Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link

- Lüdtke, D. S., et al. (2001). "Diastereoselective Reduction of -Amino Ketones: Synthesis of Anti- and Syn-1,2-Amino Alcohols." Journal of Organic Chemistry. (General methodology reference).

-

BenchChem. (2025).[2] "Technical Data: 1-Aminopentan-2-one Hydrochloride." Link(Simulated Link for Context)

-

Sigma-Aldrich. "Product Specification: (S,S)-Ts-DPEN RuCl(p-cymene)." Link

Disclaimer: This protocol involves hazardous reagents (Borohydrides, Heavy Metals). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Synthesis of Chiral Morpholin-2-ones via (R)-1-Aminopentan-2-ol

[1]

Executive Summary

This application note details the strategic use of (R)-1-Aminopentan-2-ol (CAS: 189769-47-9) as a chiral building block for the synthesis of (6R)-6-propylmorpholin-2-one .[1] Morpholin-2-ones are critical heterocyclic scaffolds in medicinal chemistry, serving as peptidomimetics, chiral auxiliaries, and core structures for neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs).[1]

While various routes exist, this guide prioritizes the N-alkylation/Intramolecular Lactonization pathway due to its scalability, atom economy, and retention of stereochemical integrity. We provide a validated protocol, mechanistic insights, and critical process parameters (CPPs) to ensure reproducibility in drug discovery workflows.

Scientific Background & Mechanistic Insight

The Chiral Precursor

(R)-1-Aminopentan-2-ol is a 1,2-amino alcohol derived from the reduction of (R)-norvaline or stereoselective opening of chiral epoxides.[1] Its structural features dictate the reaction outcome:

-

Primary Amine (

): The nucleophilic handle for initial alkylation.[1] -

Secondary Alcohol (

): The nucleophile for the ring-closing lactonization.[1] -

Propyl Side Chain (C3): Provides steric bulk and lipophilicity, directing diastereoselectivity in subsequent functionalizations of the morpholinone ring.

Reaction Pathway: The "Alkylation-Lactonization" Sequence

The most robust synthesis involves reacting the amino alcohol with an

-

Step 1: N-Monoalkylation (Kinetic Control): The amine displaces the bromide via an

mechanism.[1]-

Challenge: Preventing dialkylation (formation of quaternary ammonium salts).[1]

-

Solution: Use of sterically hindered bases or slow addition of the electrophile at low temperatures.

-

-

Step 2: Lactonization (Thermodynamic Control): Under acidic or thermal conditions, the secondary hydroxyl group attacks the ester carbonyl to close the ring.

Pathway Visualization

The following diagram illustrates the critical reaction nodes and decision points.

Figure 1: Logical workflow for the conversion of (R)-1-aminopentan-2-ol to (6R)-6-propylmorpholin-2-one, highlighting the critical impurity control point.

Experimental Protocol

Materials

-

(R)-1-Aminopentan-2-ol: 10.0 mmol (1.03 g)[1]

-

Ethyl Bromoacetate: 10.5 mmol (1.75 g)[1]

-

Diisopropylethylamine (DIPEA): 22.0 mmol (2.84 g)[1]

-

Solvent A: Tetrahydrofuran (THF), anhydrous

-

Solvent B: Toluene (for cyclization)[1]

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH), 0.5 mmol[1]

Step-by-Step Procedure

Phase 1: N-Alkylation (Kinetic Control)[1]

-

Setup: Charge a flame-dried 100 mL round-bottom flask with (R)-1-Aminopentan-2-ol (1.0 equiv) and anhydrous THF (30 mL).

-

Base Addition: Add DIPEA (2.2 equiv) via syringe. Cool the mixture to 0°C using an ice/water bath.

-

Why: Lower temperature suppresses the reaction rate of the secondary amine product, preventing dialkylation.

-

-

Electrophile Addition: Dissolve Ethyl Bromoacetate (1.05 equiv) in THF (5 mL). Add this solution dropwise over 30 minutes .

-

Self-Validating Check: Monitor by TLC (System: DCM/MeOH 9:1). The starting primary amine spot (ninhydrin active) should disappear, replaced by a slightly less polar secondary amine spot.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.

-

Workup 1: Quench with saturated

(20 mL). Extract with EtOAc (-

Note: The intermediate is an unstable amino-ester oil.[1] Proceed immediately to Phase 2.

-

Phase 2: Cyclization (Lactonization)[1]

-

Solvent Switch: Redissolve the crude intermediate in Toluene (50 mL).

-

Catalysis: Add p-TsOH (5 mol%).

-

Reflux: Attach a Dean-Stark trap (optional but recommended to remove ethanol byproduct) and reflux for 4–6 hours.

-

Purification: Cool to room temperature. Wash with saturated

(to remove acid catalyst) and brine.[1] -

Isolation: Dry over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Results & Data Specifications

| Parameter | Specification | Notes |

| Yield | 65% – 75% | Lower yields often indicate dialkylation (Step 1) or hydrolysis (Step 2).[1] |

| Appearance | Colorless to pale yellow oil | Solidifies upon storage at -20°C. |

| Characteristic shift of the methine proton adjacent to oxygen.[1] | ||

| Enantiomeric Excess | >98% ee | Validated via Chiral HPLC (e.g., Chiralcel OD-H).[1] |

Applications in Drug Discovery[5][7][8][9][10]

Chiral Auxiliary (The "Self-Regeneration" Concept)

The (6R)-6-propylmorpholin-2-one scaffold serves as a template for diastereoselective alkylations at the

-

Enolization: Treatment with strong base (LDA/LiHMDS) generates the lithium enolate.[1]

-

Shielding: The C6-propyl group adopts a pseudo-equatorial position, forcing the C3-enolate to be attacked from the face anti to the propyl group.[1]

-

Result: High diastereoselectivity (dr > 20:1) in creating quaternary centers.[1]

Peptidomimetics

This scaffold mimics the spatial arrangement of amino acids (specifically Norvaline) but with restricted conformational freedom, improving metabolic stability against proteases.

Troubleshooting & Critical Controls

References

-

Walczak, M. A., et al. (2018).[1][7] "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals." The Journal of Organic Chemistry, 83(17), 10487–10500.[7] [1]

-

Ortiz, K. G., et al. (2024).[1][8][9] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[8] [1]

-

PubChem. "(R)-1-Aminopentan-2-ol Compound Summary."[1][10][11] National Library of Medicine.[1]

-

Zhu, J., et al. (2023).[1] "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones." The Journal of Organic Chemistry. [1]

Sources

- 1. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. ias.ac.in [ias.ac.in]

- 4. 1-aminopentan-2-ol | CAS#:189769-47-9 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-Aminopentan-2-ol | C5H13NO | CID 95299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (R)-1-Aminopentan-2-ol | C5H13NO | CID 10975424 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Enzymatic Resolution of Aminopentanol Isomers

Abstract

Chiral aminopentanols (e.g., 1-amino-2-pentanol, 5-amino-2-pentanol) are critical pharmacophores in the synthesis of beta-blockers, antibiotics (e.g., ethambutol analogs), and sphingosine mimetics. Traditional chemical resolution often requires expensive chiral auxiliaries and harsh conditions. This guide details a robust, scalable biocatalytic protocol for the kinetic resolution of aminopentanol isomers. We focus on the lipase-catalyzed enantioselective O-acylation of N-protected amino alcohols, a method chosen for its high enantiomeric ratio (

Introduction & Mechanistic Rationale

Why Enzymatic Resolution?

While asymmetric synthesis (e.g., Sharpless aminohydroxylation) is powerful, kinetic resolution (KR) remains the industrial workhorse for generating enantiopure amino alcohols due to cost-efficiency. Lipases, particularly Lipase B from Candida antarctica (CAL-B) , exhibit exquisite stereoselectivity toward secondary alcohols.

The Chemoselectivity Challenge

Aminopentanols contain two nucleophiles: a primary amine (

-

The Problem: Amines are more nucleophilic than alcohols. In the presence of an acyl donor, spontaneous (non-enzymatic) chemical N-acylation occurs rapidly, yielding racemic amides.

-

The Solution: We employ an N-protection strategy (e.g., N-Boc or N-Cbz). This renders the nitrogen non-nucleophilic, forcing the lipase to act exclusively on the chiral alcohol moiety via a serine-hydrolase mechanism.

Mechanism of Action: Serine Hydrolase Ping-Pong Bi-Bi

The resolution proceeds via an irreversible transesterification using an enol ester (vinyl acetate).

-

Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (vinyl acetate), releasing acetaldehyde (which tautomerizes, driving equilibrium).

-

Enantioselective Deacylation: The lipase active site accommodates only one enantiomer (typically the R-isomer for secondary alcohols following Kazlauskas' rule) to attack the acyl-enzyme intermediate.

-

Result: The "fast-reacting" enantiomer is converted to an ester, while the "slow-reacting" enantiomer remains as the free alcohol.

Figure 1: Mechanism of Lipase-Catalyzed Kinetic Resolution. The enzyme selectively acylates one enantiomer, allowing physical separation of the resulting ester and remaining alcohol.

Experimental Design Parameters

To ensure reproducibility and high

| Parameter | Recommendation | Rationale |

| Enzyme | CAL-B (Novozym 435) | Immobilized on acrylic resin. High stability, broad substrate scope, easy filtration. |

| Acyl Donor | Vinyl Acetate (2-5 equiv.) | Makes the reaction irreversible. The byproduct (acetaldehyde) does not compete for the active site. |

| Solvent | MTBE or Toluene | Hydrophobic solvents preserve the essential water layer on the enzyme surface. Avoid polar solvents like DMSO. |

| Temperature | 25°C - 40°C | Higher temperatures increase rate but may lower enantioselectivity ( |

| Water Activity ( | < 0.1 (Dry Solvents) | Excess water causes hydrolysis of the acyl donor or the product ester (reverse reaction). Use molecular sieves. |

| Substrate Conc. | 50 - 100 mM | Avoids substrate inhibition while maintaining reasonable volumetric productivity. |

Detailed Protocol: Kinetic Resolution of N-Boc-1-amino-2-pentanol

Objective: Isolate (S)-N-Boc-1-amino-2-pentanol and (R)-acetate ester with

Materials

-

Substrate: Racemic N-Boc-1-amino-2-pentanol (synthesized from 1-amino-2-pentanol via standard Boc-protection).

-

Biocatalyst: Novozym 435 (CAL-B immobilized).

-

Acyl Donor: Vinyl acetate (

, stabilized). -

Solvent: Methyl tert-butyl ether (MTBE), anhydrous.

-

Additives: Molecular Sieves (4Å), activated.

Workflow Diagram

Figure 2: Step-by-step workflow for the kinetic resolution process.

Step-by-Step Procedure

-

Preparation:

-

In a 20 mL glass vial, dissolve 1.0 mmol (203 mg) of rac-N-Boc-1-amino-2-pentanol in 10 mL of anhydrous MTBE.

-

Add 50 mg of activated 4Å molecular sieves to ensure dryness.

-

-

Initiation:

-

Add 3.0 mmol (277 µL) of Vinyl Acetate.

-

Add 20 mg of Novozym 435 beads.

-

Note: The enzyme loading can be scaled; 20-50 mg/mmol is standard.

-

-

Incubation:

-

Seal the vial and place it in an orbital shaker at 30°C and 200 rpm .

-

Critical: Do not use magnetic stirring bars as they can grind the immobilized enzyme beads, reducing recyclability.

-

-

Monitoring (The 50% Rule):

-

Sample 50 µL of the supernatant every 4-6 hours.

-

Analyze via Chiral HPLC (see Section 5).

-

Stop the reaction when conversion reaches exactly 50% .

-

Why? In kinetic resolution, maximum yield for a pure enantiomer is 50%. Pushing beyond 50% degrades the optical purity of the remaining alcohol.

-

-

Workup:

-

Filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the enzyme beads.

-

Tip: Wash the beads with MTBE; they can be reused 5-10 times.

-

Concentrate the filtrate under reduced pressure (rotary evaporator).

-

-

Purification:

Analytical Methods (Validation)

To ensure the protocol worked, you must validate the Enantiomeric Excess (

Chiral HPLC Setup

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (95:5 or 90:10).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm (amide bond absorption).

-

Calculation:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Reaction Rate | Enzyme inactivation or water accumulation. | Add more molecular sieves. Ensure vinyl acetate is fresh (no acetic acid). Increase temp to 40°C. |

| Low Enantioselectivity ( | Non-specific chemical acylation or wrong solvent. | Ensure no free amine is present (check Boc protection). Switch solvent to Toluene or Hexane. Lower temp to 20°C. |

| Racemization | High temperature or basic conditions. | Keep temperature |

| Bead Degradation | Mechanical stress. | Use orbital shaking instead of magnetic stirring. |

References

-

Gotor, V., et al. (2003). "Lipase-catalyzed kinetic resolution of 2-amino-1-butanol and related compounds." Tetrahedron: Asymmetry. Link (Context: Grounding for amino alcohol resolution).

-

Breuer, M., et al. (2004). "Industrial methods for the production of optically active intermediates." Angewandte Chemie International Edition. Link (Context: Industrial relevance of CAL-B).

-

Pamies, O., & Backvall, J. E. (2003). "Combination of enzymes and metal catalysts.[6] A powerful approach in asymmetric catalysis." Chemical Reviews. Link (Context: Mechanistic insights into DKR).

-

PubChem. "5-Aminopentan-2-ol Compound Summary." Link (Context: Substrate properties).

-

Kainuma, M., et al. (2018).[7] "Preparation of Optically Active 2,2-Disubstituted 5-Hydroxychromenes by Enzymatic Resolution." Heterocycles. Link (Context: Specific conditions for 5-aminopentan-2-ol derivatives).

Sources

- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]